molecular formula C16H14FNO B224036 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole

1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole

Cat. No. B224036
M. Wt: 255.29 g/mol
InChI Key: VJMGAJVAHFVIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole, also known as FUBIMINA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has unique properties that make it a promising candidate for further research.

Mechanism of Action

1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole acts as a potent agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which plays a critical role in regulating various physiological processes, including pain, mood, and appetite. By activating these receptors, 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has been shown to reduce pain-related behaviors, such as thermal and mechanical hypersensitivity. Additionally, 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has been shown to reduce anxiety-related behaviors, such as increased heart rate and open-arm time in the elevated plus maze test. 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and morphine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system, leading to more accurate and reliable results. However, one limitation of using 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole is its potential for off-target effects, particularly at higher doses. Additionally, the potential for abuse and dependence must be carefully considered when using 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole in lab experiments.

Future Directions

There are several areas of future research that could be explored with 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole. One potential area is the use of 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the potential for abuse and dependence with 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole. Finally, the potential for 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole to modulate other physiological processes, such as inflammation and immune function, should be investigated.

Synthesis Methods

The synthesis of 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole involves the reaction between 4-fluorobenzoyl chloride and 2-methyl-2,3-dihydro-1H-indole in the presence of a base catalyst. This process results in the formation of 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole as a white crystalline powder. The purity and yield of the compound can be optimized through various purification methods, such as recrystallization and chromatography.

Scientific Research Applications

1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has been studied for its potential therapeutic applications in a variety of areas, including pain management, anxiety, and addiction. In preclinical studies, 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has shown promising results in reducing pain and anxiety-related behaviors in animal models. Additionally, 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has been shown to have potential as a treatment for addiction, particularly in reducing the reinforcing effects of drugs of abuse.

properties

Product Name

1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole

Molecular Formula

C16H14FNO

Molecular Weight

255.29 g/mol

IUPAC Name

(4-fluorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C16H14FNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-9,11H,10H2,1H3

InChI Key

VJMGAJVAHFVIMF-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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